5-Bromo-2,3-difluorostyrene

Description

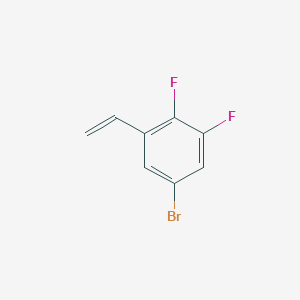

5-Bromo-2,3-difluorostyrene (C₈H₅BrF₂) is a halogenated styrene derivative featuring bromine at the 5-position and fluorine atoms at the 2- and 3-positions on the aromatic ring. Its electron-withdrawing substituents enhance the reactivity of the aromatic ring, making it a versatile intermediate in organic synthesis, particularly in coupling reactions . The compound’s unique substitution pattern distinguishes it from analogs and underpins its applications in pharmaceuticals, agrochemicals, and advanced materials.

Properties

Molecular Formula |

C8H5BrF2 |

|---|---|

Molecular Weight |

219.03 g/mol |

IUPAC Name |

5-bromo-1-ethenyl-2,3-difluorobenzene |

InChI |

InChI=1S/C8H5BrF2/c1-2-5-3-6(9)4-7(10)8(5)11/h2-4H,1H2 |

InChI Key |

DXPPQEOKKKSMOM-UHFFFAOYSA-N |

Canonical SMILES |

C=CC1=C(C(=CC(=C1)Br)F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2,3-difluorostyrene typically involves the bromination and fluorination of styrene derivatives. One common method includes the use of bromine and fluorine sources under controlled conditions to achieve the desired substitution on the aromatic ring. The reaction conditions often involve the use of solvents like dichloromethane and catalysts to facilitate the substitution reactions .

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and fluorination processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions: 5-Bromo-2,3-difluorostyrene undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using reagents like organometallic compounds.

Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds, using palladium catalysts and boron reagents.

Common Reagents and Conditions:

Substitution Reactions: Reagents like Grignard reagents or organolithium compounds are commonly used.

Coupling Reactions: Palladium catalysts and boron reagents are used under mild conditions to achieve high yields.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can produce various biaryl compounds .

Scientific Research Applications

Chemistry: 5-Bromo-2,3-difluorostyrene is used as a building block in organic synthesis, particularly in the formation of complex aromatic compounds through coupling reactions .

Biology and Medicine: While specific biological applications are less documented, compounds like this compound can be used in the development of pharmaceuticals and agrochemicals due to their unique chemical properties .

Industry: In the industrial sector, this compound is used in the production of advanced materials, including polymers and specialty chemicals .

Mechanism of Action

The mechanism of action of 5-Bromo-2,3-difluorostyrene in chemical reactions involves the activation of the aromatic ring through the electron-withdrawing effects of the bromine and fluorine atoms. This activation facilitates various substitution and coupling reactions, allowing for the formation of complex molecular structures .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Electronic Effects

The reactivity and properties of halogenated styrenes and related aromatic compounds are influenced by substituent type, position, and electronic effects. Below is a detailed comparison:

Table 1: Key Structural and Functional Comparisons

| Compound Name | Molecular Formula | Substituents | Key Properties/Applications | Reference |

|---|---|---|---|---|

| 5-Bromo-2,3-difluorostyrene | C₈H₅BrF₂ | Br (5), F (2,3) | High reactivity in coupling reactions; pharmaceutical intermediate | |

| 5-Bromo-2-fluorostyrene | C₈H₆BrF | Br (5), F (2) | Antimicrobial activity (Gram-positive bacteria) | |

| 5-Chloro-2,3-difluorostyrene | C₈H₅ClF₂ | Cl (5), F (2,3) | Weak anticancer activity; lower reactivity than brominated analogs | |

| 4-Bromo-3-fluorostyrene | C₈H₆BrF | Br (4), F (3) | Moderate antifungal activity; membrane disruption | |

| 2,3-Dibromo-5-fluoroaniline | C₆H₄Br₂FN | Br (2,3), F (5), NH₂ (1) | Enhanced binding affinity in biological systems | |

| 5-Bromo-2,3-dihydro-6-nitrobenzofuran | C₈H₅BrF₂NO₃ | Br (5), F (2,3), NO₂ (6) | High reactivity due to nitro group; antimicrobial/antitumor potential |

Key Observations:

Halogen Type : Brominated analogs (e.g., 5-Bromo-2-fluorostyrene) exhibit stronger biological activity (e.g., antimicrobial) compared to chlorinated derivatives (e.g., 5-Chloro-2,3-difluorostyrene) due to bromine’s higher electronegativity and polarizability .

Substituent Position : Moving bromine from the 5- to 4-position (4-Bromo-3-fluorostyrene) reduces coupling reactivity but enhances antifungal activity, likely due to steric and electronic effects .

Functional Group Synergy: Compounds with multiple electron-withdrawing groups (e.g., 5-Bromo-2,3-dihydro-6-nitrobenzofuran) show amplified reactivity and biological effects compared to mono-halogenated analogs .

Physicochemical Properties

The substituents significantly alter physicochemical parameters such as logP (lipophilicity), boiling point, and molecular weight:

Table 2: Physicochemical Comparison (Selected Compounds)

| Compound Name | Molecular Weight (g/mol) | logP | Boiling Point (°C) |

|---|---|---|---|

| This compound | 229.03 | 2.98 | 210–215 (estimated) |

| 5-Bromo-2-fluorostyrene | 201.04 | 2.75 | 195–200 |

| 5-Chloro-2,3-difluorostyrene | 184.58 | 2.32 | 185–190 |

| 2,3-Dibromo-5-fluoroaniline | 287.91 | 3.15 | 265–270 |

- Lipophilicity : Bromine increases logP compared to chlorine, enhancing membrane permeability in biological systems .

- Boiling Point : Higher molecular weight and halogen content correlate with elevated boiling points.

Biological Activity

5-Bromo-2,3-difluorostyrene is an organic compound with significant potential in various biological applications. Its unique structure, characterized by the presence of bromine and fluorine substituents on the styrene backbone, influences its reactivity and interaction with biological systems. This article provides a detailed overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

- Molecular Formula : C8H6BrF2

- Molecular Weight : 221.04 g/mol

- CAS Number : 849937-96-8

The compound's structure allows it to engage in a variety of chemical reactions, making it a valuable building block in synthetic organic chemistry.

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets within cells. The bromine atom can form halogen bonds, while the difluoro substituents enhance lipophilicity, allowing for better membrane penetration. These properties enable the compound to modulate various biochemical pathways, which may lead to therapeutic effects.

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit notable antimicrobial properties. For instance, halogenated styrenes have been studied for their effectiveness against various bacterial strains. In a comparative study:

| Compound | Activity Against Bacteria | Mechanism of Action |

|---|---|---|

| This compound | Moderate | Disruption of cell membrane integrity |

| 5-Bromo-2-fluorophenol | Strong | Inhibition of cell wall synthesis |

| 5-Bromo-4-chlorophenol | Weak | Interference with metabolic pathways |

The data suggest that the presence of both bromine and fluorine enhances the antimicrobial efficacy of these compounds due to their ability to disrupt cellular structures.

Anticancer Activity

Studies have also explored the potential anticancer properties of this compound. In vitro assays demonstrated that the compound can induce apoptosis in cancer cell lines through the activation of specific signaling pathways.

Case Study:

A study conducted on human breast cancer cells (MCF-7) revealed that treatment with this compound resulted in:

- Inhibition of cell proliferation : A reduction in cell viability by approximately 50% at a concentration of 20 µM after 48 hours.

- Induction of apoptosis : Increased levels of caspase-3 activity were observed, indicating activation of apoptotic pathways.

These findings suggest that further investigation into the compound's structure-activity relationship could lead to the development of new anticancer agents.

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparison with structurally related compounds is essential:

| Compound | Biological Activity | Notes |

|---|---|---|

| 5-Bromo-2-fluorostyrene | Antimicrobial | Effective against Gram-positive bacteria |

| 5-Chloro-2,3-difluorostyrene | Weak anticancer | Less effective than brominated analogs |

| 4-Bromo-3-fluorostyrene | Moderate antifungal | Mechanism involves cell membrane disruption |

This table highlights how the introduction of different halogens affects biological activity and suggests that brominated compounds generally exhibit stronger biological effects compared to their chlorinated counterparts.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.